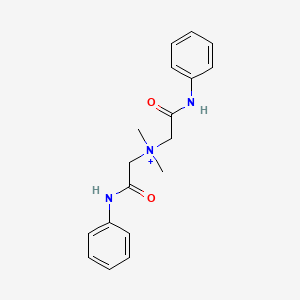
Carcainium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carcainium is a phenylcarbamoylmethyl derivative known for its local anesthetic and potent anti-tussive activity. It has shown significant efficacy in reducing spontaneous and histamine-evoked discharges in Aδ-fibres originating from airway, rapidly adapting stretch receptors without affecting histamine-evoked bronchoconstriction .
Métodos De Preparación
Carcainium chloride, a quaternary derivative of lidocaine, is synthesized through a series of chemical reactions. The preparation involves the reaction of N-chloroacetyl-aniline with other reagents under specific conditions . The industrial production methods typically involve the use of advanced chemical synthesis techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Carcainium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Aplicaciones Científicas De Investigación
Carcainium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical studies to understand reaction mechanisms and pathways.
Biology: this compound is studied for its effects on biological systems, particularly its anti-tussive properties.
Medicine: It has shown promise in treating chronic cough and idiopathic interstitial pneumonias by inhibiting experimentally induced cough
Mecanismo De Acción
Carcainium exerts its effects by inhibiting the discharges in Aδ-fibres originating from airway, rapidly adapting stretch receptors. This mechanism is distinct from that of lidocaine, another local anesthetic. This compound’s unique action involves blocking specific ion channels and receptors involved in the cough reflex pathway .
Comparación Con Compuestos Similares
Carcainium is often compared with other local anesthetics like lidocaine. While both compounds have anesthetic properties, this compound’s anti-tussive effects are more pronounced. Similar compounds include:
Lidocaine: A widely used local anesthetic with less pronounced anti-tussive effects.
Bupivacaine: Another local anesthetic with different pharmacokinetic properties.
Ropivacaine: Known for its long-lasting anesthetic effects but lacks significant anti-tussive properties .
This compound’s uniqueness lies in its dual action as both a local anesthetic and a potent anti-tussive agent, making it a valuable compound in both clinical and research settings.
Propiedades
Número CAS |
15272-69-2 |
|---|---|
Fórmula molecular |
C18H22N3O2+ |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
bis(2-anilino-2-oxoethyl)-dimethylazanium |
InChI |
InChI=1S/C18H21N3O2/c1-21(2,13-17(22)19-15-9-5-3-6-10-15)14-18(23)20-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H-,19,20,22,23)/p+1 |
Clave InChI |
MPOXTHSNJVUPKR-UHFFFAOYSA-O |
SMILES canónico |
C[N+](C)(CC(=O)NC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


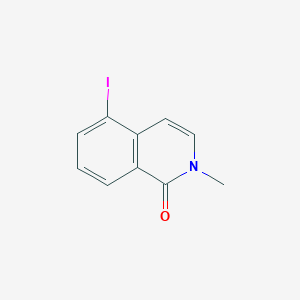
![6-[4-[2-[3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B15197490.png)
![[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide](/img/structure/B15197491.png)
![3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B15197504.png)
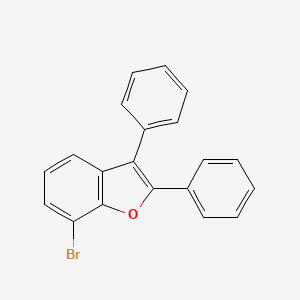
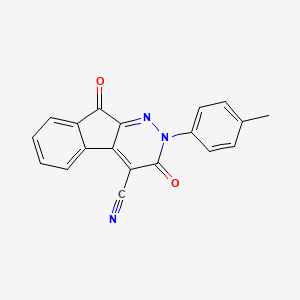
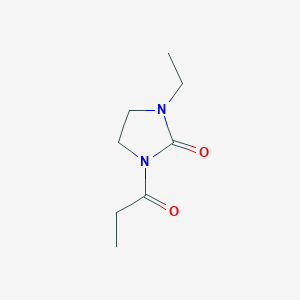
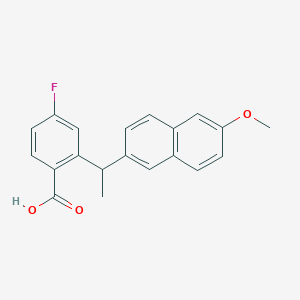
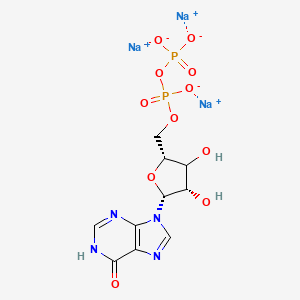
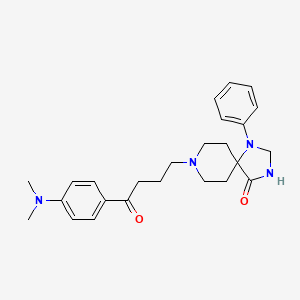
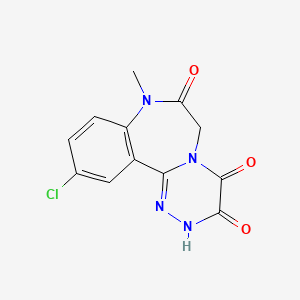
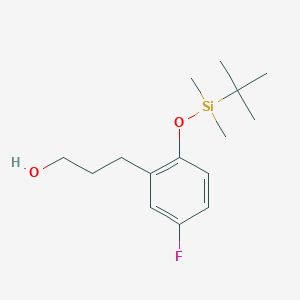
![[3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B15197563.png)
![(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B15197575.png)
